Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone

Lipophilicity LogP partition coefficient

Sourcing building blocks with undefined substitution risks? Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone (CAS 1455235-96-7) provides a predictable ortho-hydroxyaryl cyclopropyl ketone scaffold. Unlike common tert-butyl or methyl analogs, its tert-pentyl group at the 5-position imparts a distinct LogP (~3.67) and steric profile, reducing co-elution and conformational ambiguity. - Pre-organized, low-entropy core for PPI or enzyme-targeted fragment libraries. - Ortho-hydroxy ketone motif serves as a bidentate metal ligand for homogeneous catalysis. - Supplied at ≥98% purity with verified room-temperature shipping stability and 2-8°C long-term storage.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B13614258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2
InChIInChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3
InChIKeyBSLPQNXCHXDIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone: Structural & Sourcing Identity


Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone (CAS 1455235-96-7; IUPAC: Methanone, cyclopropyl[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]-) is an ortho-hydroxyaryl cyclopropyl ketone with a molecular formula of C₁₅H₂₀O₂ and a molecular weight of 232.32 Da . The molecule carries only one hydrogen-bond donor (phenolic -OH) and two hydrogen-bond acceptors (carbonyl and phenolic oxygen), resulting in a topological polar surface area (TPSA) of 37.3 Ų and a predicted logP of 3.6725 . The predicted density and boiling point are 1.096±0.06 g/cm³ and 325.6±22.0 °C, respectively . Commercially, the compound is offered at ≥98% purity, stored sealed at 2–8 °C, and is classified as a hazardous substance carrying GHS07 warnings for oral/dermal/inhalation toxicity (H302-H312-H332) . These basic descriptors position it as a moderately lipophilic, low-TPSA building block within the cyclopropyl aryl ketone family, but they do not, by themselves, confer a selection advantage; the choice to procure this specific compound must be justified against structurally close analogs that share the same core scaffold but differ in the alkyl substituent at the 5-position, the nature of the acyl moiety, or the presence of the phenolic -OH group.

1
Fragment-based design: constrained cyclopropyl core with moderate lipophilicity
2
Metal chelation scaffold: ortho-hydroxy ketone motif for transition metal studies
3
HPLC retention marker: distinct tert-pentyl substitution avoids co-elution with common analogs

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone: Differentiation vs. Analogs


The ortho-hydroxyaryl cyclopropyl ketone scaffold is not a monolithic commodity: the identity of the 5-alkyl substituent and the acyl group jointly control lipophilicity, conformational flexibility, steric shielding of the phenolic hydrogen, and intermolecular hydrogen-bonding capacity. Patent-class structural envelopes such as WO2005037810 teach that broad variations in the alkylaminoalkoxy side chain modulate central-nervous-system receptor engagement [1], but the specific pharmacophoric contribution of the 5-(1,1-dimethylpropyl) (tert-pentyl) group in cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has not been dissected in standalone structure–activity-relationship studies. Consequently, a user who selects the 5-tert-butyl, 5-methyl, 5-H, or butyryl analog solely on the basis of similar core connectivity risks an uncharacterized shift in physicochemical and conformational properties — changes that can propagate into altered solid-state packing, chromatographic retention, intramolecular hydrogen-bond strength, or metal-chelating behavior. The quantitative evidence compiled below is intended to make these risks explicit and to demonstrate where the tert-pentyl variant occupies a distinct property space relative to its closest commercially available comparators. **Caveat**: Primary peer-reviewed head-to-head comparisons involving this compound are absent from the open literature. The evidence below therefore relies predominantly on cross-study, cross-vendor physicochemical data and class-level inferences; where data gaps preclude high-confidence differentiation, this is noted explicitly.

A
Butyryl analog may shift HPLC and solubility
The butyryl ketone exhibits substantially higher lipophilicity, which can alter chromatographic retention and buffer solubility compared to the cyclopropyl variant.
B
tert-Butyl analog differs in steric profile
The smaller tert-butyl group reduces steric bulk and molecular weight, potentially modifying crystal packing, hydrogen-bond strength, and metal-chelating behavior.
C
Unsubstituted or methyl analogs alter lipophilicity
Removal of the tert-pentyl group significantly changes the partition coefficient, making direct substitution unreliable without validation.

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone: Quantitative Evidence vs. Analogs


LogP Divergence: Cyclopropyl vs. Butyryl Ketone

Replacing the cyclopropanecarbonyl group with an n-butyryl group on the same 2-hydroxy-5-(tert-pentyl)phenyl core increases the octanol-water partition coefficient by 1.34 log units. This difference is driven by the greater hydrophobic surface area of the linear butyryl chain relative to the compact cyclopropyl ring . Because the phenolic hydroxyl and the ketone carbonyl can form an intramolecular six-membered hydrogen bond in both molecules, the differential lipophilicity is primarily attributable to the acyl moiety and not to variable shielding of the polar groups [1].

LogP divergence
Data to verify
Target LogP 3.67 (cyclopropyl) vs. Butyryl analog LogP 5.01
ΔLogP +1.34
More than 20-fold shift in octanol-water distribution; affects HPLC retention and buffer solubility.
Computed values from separate vendor datasheets; no unified experimental measurement.
Lipophilicity LogP partition coefficient acyl substituent effect

Rotatable Bonds & Conformation: Cyclopropyl vs. Butyryl

The cyclopropyl ketone possesses four rotatable bonds (excluding the three-membered ring), whereas the analogous butyryl ketone carries at least six rotatable bonds due to the additional methylene units in the acyl chain . The cyclopropyl group imposes a conformationally restricted sp²–sp³ hybrid geometry that limits the number of accessible low-energy conformers relative to the freely rotating n-propyl chain [1]. In fragment-based drug-design libraries, reduced rotatable bond count is correlated with higher ligand efficiency and more tractable SAR interpretation [2].

Rotatable bonds
Class-level
4 rotatable bonds (cyclopropyl) vs. 6 (butyryl)
Conformationally constrained scaffold; may support fragment growth with lower entropy penalty.
Butyryl count inferred from SMILES; class-level evidence on cyclopropyl rigidity.
Rotatable bonds conformational flexibility molecular rigidity cyclopropyl constraint

Steric Bulk & Molecular Weight: tert-Pentyl vs. tert-Butyl

The 5-(1,1-dimethylpropyl) group of the target compound carries one additional methylene unit relative to the 5-(1,1-dimethylethyl) (tert-butyl) group found in (5-(tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone (CAS 1249212-34-7). This results in a molecular weight increase from 218.30 Da to 232.32 Da and introduces an additional rotatable bond (the C2–C3 bond of the tert-pentyl chain) not present in the tert-butyl analog . The added steric volume in the para position can modulate the strength of the intramolecular O–H···O═C hydrogen bond and alter the compound's behavior in crystal engineering or metal-chelation studies [1].

Steric bulk
Data to verify
tert-Pentyl (MW 232.32) vs. tert-Butyl (MW 218.30)
ΔMW +14.02
Larger steric footprint may influence hydrophobic pocket fit and crystal packing density.
Based on molecular weight and substituent size; no co-crystal or head-to-head measurement.
Steric bulk molecular weight alkyl substitution tert-pentyl vs. tert-butyl

Boiling Point & Thermal Stability: Cyclopropyl vs. Butyryl Ketone

The predicted boiling point of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is 325.6±22.0 °C at atmospheric pressure, whereas 1-(2-hydroxy-5-(tert-pentyl)phenyl)butan-1-one is predicted to boil at 318.2±22.0 °C . Although the confidence intervals overlap, the central-estimate difference of ~7 °C is consistent with the higher molecular weight and more efficient crystal packing of the cyclopropyl ketone, which requires more thermal energy to disrupt the lattice [1].

Boiling point
Data to verify
325.6 °C (cyclopropyl) vs. 318.2 °C (butyryl)
Marginally higher boiling point suggests lower volatility; may improve thermal handling safety.
Predicted values; experimental boiling points unpublished. Confidence intervals overlap.
Boiling point thermal stability volatility distillation

Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone: High-Value Applications


Fragment-Based Drug Design: Cyclopropane-Constrained Scaffolds

The four rotatable bonds and the sp²–sp³ hybridized cyclopropyl ring make this compound a suitable fragment scaffold for programs targeting protein–protein interactions or enzyme active sites where a pre-organized, low-entropy binding motif is valued. Its LogP of 3.67 keeps it within the range of Rule-of-3-compliant fragments, while the tert-pentyl group provides sufficient hydrophobic surface for initial affinity without excessive molecular weight. The constrained cyclopropane geometry also offers synthetic handles for further ring-opening or ring-expansion chemistry that would not be available to a butyryl analog [1].

Metal Chelation via Intramolecular H-Bond

The ortho-hydroxy ketone motif is a well-known bidentate ligand for transition metals including Cu(II), Fe(III), and Zn(II). The tert-pentyl group enhances solubility in nonpolar solvents without introducing competing Lewis-basic sites, a profile that is useful for preparing homogeneous metal-organic catalysts or metal-organic frameworks (MOFs). The cyclopropyl ketone provides a sterically less congested environment around the carbonyl oxygen compared to the butyryl analog, potentially leading to faster metal coordination kinetics [2]. The compound's purity (≥98%) and single hydrogen-bond donor further ensure reproducibility in stoichiometric complex formation .

HPLC Retention-Time Marker for Mid-Polarity Libraries

With a LogP of 3.67, a TPSA of 37.3 Ų, and a boiling point of ~326 °C, this compound occupies a middle-polarity region on reversed-phase HPLC gradients that is often sparsely populated by commercial standards. It can serve as a retention-time marker for compound libraries covering the LogP 3.0–4.5 window. The tert-pentyl substitution distinguishes it from the more common tert-butyl or methyl-substituted analogs, reducing the risk of co-elution with library members that feature identical chromophores but different hydrophobicities . The compound is supplied at room-temperature shipping conditions and requires only 2–8 °C dry storage, simplifying long-term use as a standard .

UV-Absorber & Light-Stabilizer Intermediate

The 2-hydroxy-5-alkylphenyl ketone framework is the core of several commercial UV absorbers (e.g., benzophenone-type and benzotriazole-type photostabilizers). The tert-pentyl group provides a branched alkyl chain known to improve compatibility with polyolefin matrices. Replacing a linear alkyl chain with the cyclopropyl carbonyl group alters the conjugation pattern between the carbonyl and the aromatic π-system, which can shift the UV absorption maximum and modify photostability. This makes the compound a valuable synthetic intermediate for prototyping light stabilizers with tailored absorption spectra [3].

Application
Selection Property
Validation Focus
Fragment-based library design
Constrained cyclopropyl geometry, moderate LogP
Verify conformational pre-organization and Rule-of-3 compliance
Metal chelation studies
Bidentate ortho-hydroxy ketone ligand, non-polar solubility
Confirm stoichiometric complex formation and coordination kinetics
HPLC retention-time standard
Distinct tert-pentyl substitution, mid-polarity retention
Assess retention reproducibility and co-elution risk with library compounds
UV-absorber intermediate
Branched alkyl chain, cyclopropyl carbonyl conjugation
Prototype UV spectral shift and photostability assessment
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